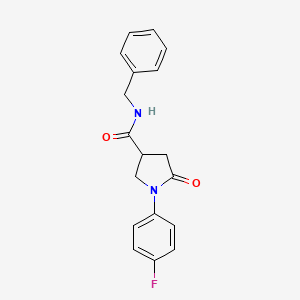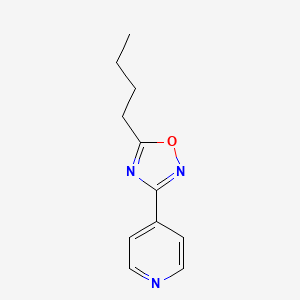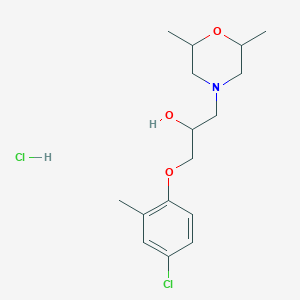![molecular formula C14H15BrN2O2 B5209070 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide](/img/structure/B5209070.png)
2-[(1-bromo-2-naphthyl)oxy]butanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-bromo-2-naphthyl)oxy]butanohydrazide, also known as BNH, is a chemical compound that has been widely used in scientific research. It belongs to the class of hydrazide compounds and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide is not fully understood. However, it has been suggested that 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide exerts its biological activity by inhibiting the activity of certain enzymes and proteins. 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation.
Biochemical and Physiological Effects
2-[(1-bromo-2-naphthyl)oxy]butanohydrazide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide has been shown to exhibit antifungal activity by inhibiting the growth of certain fungal species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide in lab experiments is its high purity and stability. 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide. One area of interest is the development of 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide derivatives with enhanced biological activity. Another area of interest is the investigation of the mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide and its derivatives. Additionally, the potential use of 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide as a therapeutic agent for various diseases warrants further investigation.
Conclusion
In conclusion, 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide is a promising chemical compound that has shown potential in various scientific research applications. Its unique properties make it a valuable tool for researchers investigating the mechanisms of various diseases. Further research is needed to fully understand the potential of 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide and its derivatives as therapeutic agents.
Synthesemethoden
2-[(1-bromo-2-naphthyl)oxy]butanohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-bromo-2-naphthol with butanoyl hydrazine in the presence of a base. The product is then purified using column chromatography to obtain pure 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide.
Wissenschaftliche Forschungsanwendungen
2-[(1-bromo-2-naphthyl)oxy]butanohydrazide has been extensively used in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory, anticancer, and antifungal activities. 2-[(1-bromo-2-naphthyl)oxy]butanohydrazide has also been used as a precursor for the synthesis of other bioactive compounds.
Eigenschaften
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxybutanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-2-11(14(18)17-16)19-12-8-7-9-5-3-4-6-10(9)13(12)15/h3-8,11H,2,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCCIEFULPTPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)OC1=C(C2=CC=CC=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromonaphthalen-2-yl)oxybutanehydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-phenyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5208990.png)
![1-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5208996.png)
![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5209001.png)


![1-(2-chlorophenyl)-5-{[(3,5-dimethoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209019.png)
![4-(1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5209024.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B5209038.png)

![3-ethyl-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5209049.png)
![ethyl 4-imino-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B5209054.png)
![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B5209061.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide](/img/structure/B5209074.png)
![N-[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]glycine](/img/structure/B5209080.png)